molecular formula C13H13FN2O2 B2555812 2-FLUORO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE CAS No. 1421482-77-0

2-FLUORO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE

Cat. No.: B2555812
CAS No.: 1421482-77-0
M. Wt: 248.257
InChI Key: CZUBDPRIJVNWEK-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzamide moiety linked via an ethyl chain to a 3-methylisoxazole ring, a five-membered heterocycle known for its prevalence in biologically active molecules . The incorporation of a fluorine atom on the benzamide ring is a common strategy in drug design to modulate properties such as metabolic stability, membrane permeability, and binding affinity . This compound is designed as a building block for researchers investigating new therapeutic agents. Heterocyclic cores like isoxazole are fundamental scaffolds in over 85% of FDA-approved pharmaceuticals and are particularly significant in the development of anticancer, antimicrobial, and anti-inflammatory agents . The specific structural configuration of this compound makes it a valuable candidate for structure-activity relationship (SAR) studies, high-throughput screening, and as a synthetic intermediate in the development of more complex target molecules. The product is provided for non-human research applications only. It is intended for use by qualified laboratory researchers in controlled settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-9-8-10(18-16-9)6-7-15-13(17)11-4-2-3-5-12(11)14/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUBDPRIJVNWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Coupling with Benzamide: The final step involves coupling the oxazole derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxazole derivatives.

Scientific Research Applications

2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements are:

  • Fluorinated benzamide core : Enhances electronegativity and influences pharmacokinetics.
  • Ethylamine linker : Provides flexibility for optimal target engagement.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide Benzamide 2-F, 3-methyl-oxazole-ethyl 262.26
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Me, hydroxy-tert-butyl 221.29
2,6-Dimethoxy-N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)benzamide Benzamide 2,6-OMe, isoxazolyl 332.44
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide Benzamide 2-NH2, 4-F, imidazole-thiazole 377.42

Crystallographic and Computational Analysis

  • Structural Confirmation : Tools like SHELX and ORTEP-3 (used in and ) are critical for resolving molecular conformations. For example, X-ray analysis confirmed the planar benzamide core in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Conformational Stability : The ethylamine linker in the target compound likely adopts a gauche conformation, optimizing interactions with hydrophobic pockets, as seen in related isoxazole derivatives .

Biological Activity

2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and its pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}FN3_{3}O
  • Molar Mass : 235.24 g/mol
  • CAS Number : Not specifically listed but related compounds have been noted in the literature.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets that may include enzymes and receptors involved in cancer progression and inflammation. The presence of the oxazole moiety suggests potential interactions with biological systems due to its known reactivity and ability to form hydrogen bonds.

Anticancer Activity

Research indicates that derivatives containing the oxazole ring exhibit significant anticancer properties. In studies focused on similar compounds, several exhibited cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Reference
This compoundMCF-7 (Breast Cancer)15.63
1,2-Oxadiazole DerivativeU-937 (Leukemia)<0.12
1,2-Oxadiazole DerivativeA549 (Lung Cancer)0.75

These findings suggest that compounds with similar structural features can induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as p53 and caspase activation.

Antimicrobial Activity

Compounds related to this compound have shown antimicrobial properties. For instance, studies on oxazole derivatives indicate effectiveness against various bacterial strains, which could be attributed to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

  • Study on Anticancer Effects : A study evaluated a series of oxazole derivatives for their anticancer properties. The lead compound demonstrated an IC50_{50} value comparable to established chemotherapeutics like doxorubicin, indicating significant potential for further development.
    • Findings : The compound induced apoptosis in MCF-7 cells through mitochondrial pathways and showed promise in vivo in xenograft models.
  • Antimicrobial Evaluation : Another study assessed the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxazole structure could enhance antibacterial efficacy.
    • Results : The most potent derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli.

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